molecular formula C7H10N2O2S B2494422 Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione CAS No. 1428232-99-8

Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione

Cat. No. B2494422
CAS RN: 1428232-99-8
M. Wt: 186.23
InChI Key: DDRSURNCINHEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one is a heterocyclic organic compound . It contains 12 non-H bonds, 1 multiple bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 sulfide .


Synthesis Analysis

Thiazines, the group to which Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione belongs, can be synthesized through various methods . For instance, a derivative of 1,4-thiazine was synthesized by taking diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate was added at room temperature .


Molecular Structure Analysis

Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one contains a total of 23 atoms; 12 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom . It also contains 12 non-H bonds, 1 multiple bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 sulfide .


Chemical Reactions Analysis

The synthesis of thiazine derivatives, including Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione, involves various chemical reactions . The specific reactions depend on the methods used for the synthesis .

Mechanism of Action

While the specific mechanism of action for Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione is not mentioned in the search results, thiazine derivatives are known to be biologically active and play important roles in the treatment of various diseases . They act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents .

Future Directions

Thiazines, including Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione, are still largely unexplored for their pharmacological activities . They represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . Future research could focus on exploring their potential uses in treating various diseases and developing new drugs .

properties

IUPAC Name

1,3,4,7,8,9a-hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c10-6-3-8-7(11)5-4-12-2-1-9(5)6/h5H,1-4H2,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRSURNCINHEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2N1C(=O)CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.